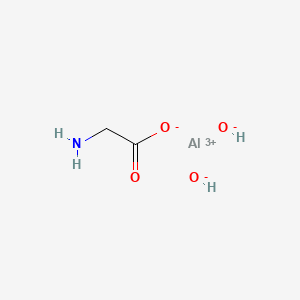
Aluminium glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminium glycinate can be synthesized by reacting aluminum hydroxide with glycine (aminoacetic acid) under controlled conditions . The reaction typically involves dissolving aluminum hydroxide in hydrochloric acid to form aluminum chloride, which is then reacted with glycine to form the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process includes the careful control of pH and temperature to ensure the purity and yield of the final product . The compound is then purified and dried to obtain a stable crystalline form .
Analyse Chemischer Reaktionen
Types of Reactions: Aluminium glycinate primarily undergoes neutralization reactions due to its antacid properties . It reacts with hydrochloric acid in the stomach to form aluminum hydroxide chloride and water .
Common Reagents and Conditions: The common reagents used in reactions involving this compound include hydrochloric acid, sodium hypochlorite, and phenol . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed: The major products formed from the reactions of this compound include aluminum hydroxide chloride and water when it reacts with hydrochloric acid . These products contribute to its effectiveness as an antacid .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Aluminium glycinate is primarily known for its role as an antacid . It is used in the treatment of conditions such as heartburn, indigestion, acid reflux, and peptic ulcers. The compound works by neutralizing stomach acid and providing relief from gastrointestinal discomfort .
Case Study: Peptic Ulcer Treatment
A laboratory assessment conducted in 1958 demonstrated the efficacy of this compound in alleviating symptoms associated with peptic ulcers. The study indicated that the compound effectively reduced gastric acidity, thus promoting healing .
Food Industry
In the food sector, this compound is utilized as a food additive . It enhances the nutritional profile of food products by providing a bioavailable source of aluminium, which can be beneficial for certain dietary needs . Its use is particularly relevant in products aimed at populations requiring additional aluminium intake for specific health benefits.
Cosmetic Applications
This compound finds its way into various cosmetic products due to its moisturizing properties. It helps improve skin texture and hydration, making it a valuable ingredient in skincare formulations . The compound's ability to enhance moisture retention contributes to healthier-looking skin.
Agricultural Uses
In agriculture, this compound is applied in fertilizers to improve nutrient uptake in plants. This application promotes healthier growth and increased yields by enhancing the bioavailability of essential nutrients . The use of this compound can lead to more efficient fertilization practices.
Research Applications
This compound is also significant in scientific research. Its role in studying metal ion interactions provides insights into biochemical processes and potential therapeutic applications. Researchers utilize this compound to explore its effects on cellular mechanisms and neurotoxicity .
Research Findings on Neurotoxicity
Recent studies have highlighted the neurotoxic effects of this compound exposure. For instance, it has been shown to down-regulate mRNA expression of molecular chaperones and calcium-handling proteins, indicating a potential link to mitochondrial dysfunction and oxidative stress in neural cells . These findings are crucial for understanding the broader implications of aluminium exposure on health.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceuticals | Used as an antacid for treating gastrointestinal issues | Alleviates heartburn and promotes ulcer healing |
| Food Industry | Acts as a food additive enhancing nutritional value | Provides bioavailable aluminium |
| Cosmetics | Incorporated into skincare products for moisturizing properties | Improves skin texture and hydration |
| Agriculture | Used in fertilizers to enhance nutrient uptake | Promotes plant growth and increases yields |
| Research | Utilized in studies related to metal ion interactions | Insights into biochemical processes |
Wirkmechanismus
The mechanism of action of Aluminium glycinate involves its interaction with gastric acid . Upon ingestion, the compound reacts with hydrochloric acid in the stomach, neutralizing it and forming aluminum hydroxide chloride and water . This reaction increases the pH level in the stomach, providing relief from acidity . The aluminum ions also form a protective layer on the stomach lining, aiding in the healing of ulcers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Aluminium glycinate include Aluminum Hydroxide, Magnesium Hydroxide, and Calcium Carbonate . These compounds also act as antacids but differ in their chemical composition and specific applications .
Uniqueness: This compound is unique due to its dual action as both an antacid and a buffering agent . Its ability to form a protective layer on the stomach lining sets it apart from other antacids, providing additional benefits in the treatment of peptic ulcers .
Eigenschaften
Molekularformel |
C2H6AlNO4 |
|---|---|
Molekulargewicht |
135.06 g/mol |
IUPAC-Name |
aluminum;2-aminoacetate;dihydroxide |
InChI |
InChI=1S/C2H5NO2.Al.2H2O/c3-1-2(4)5;;;/h1,3H2,(H,4,5);;2*1H2/q;+3;;/p-3 |
InChI-Schlüssel |
BWZOPYPOZJBVLQ-UHFFFAOYSA-K |
Kanonische SMILES |
C(C(=O)[O-])N.[OH-].[OH-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















